molecular formula C19H13ClF3N5OS B2413125 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1358660-74-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No.: B2413125
CAS No.: 1358660-74-8
M. Wt: 451.85
InChI Key: CTOYSGIWAYIVCH-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5OS/c1-10-26-27-17-18(25-14-4-2-3-5-15(14)28(10)17)30-9-16(29)24-11-6-7-13(20)12(8-11)19(21,22)23/h2-8H,9H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOYSGIWAYIVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with appropriate reagents to introduce the triazoloquinoxalinylthioacetamide moiety. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and purification .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a versatile building block for the development of more complex molecules. Its unique trifluoromethyl and chlorinated phenyl groups allow for various electrophilic substitutions and coupling reactions. Researchers have utilized it as a precursor in synthesizing other biologically active compounds.

Biology

The compound has potential as a biochemical probe or inhibitor in studies related to enzyme activity and receptor interactions. Its triazoloquinoxaline moiety is known for its ability to interact with biological targets, making it valuable in exploring cellular mechanisms and pathways.

Medicine

Research indicates that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide may have therapeutic potential in various areas:

  • Antimicrobial Activity : Studies have shown that derivatives of the triazoloquinoxaline scaffold exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds related to this structure have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions. The triazoloquinoxaline derivatives have been linked to apoptosis in cancer cells .

Antimicrobial Studies

A recent study published in Frontiers in Chemistry examined the antimicrobial efficacy of triazoloquinoxaline derivatives against multiple bacterial strains. The results indicated that modifications to the core structure significantly enhanced antibacterial activity .

Cancer Research

Research conducted on the anticancer properties of quinoxaline derivatives highlighted the compound's ability to induce apoptosis in certain cancer cell lines. The study provided evidence for its potential role as a lead compound in drug development .

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

Unlike its analogs, this compound possesses both a triazoloquinoxalinylthioacetamide moiety and a chloro-trifluoromethylphenyl group, making it a versatile and valuable compound in various research and industrial contexts .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure

The compound can be represented structurally as follows:

C15H13ClF3N4S\text{C}_{15}\text{H}_{13}\text{ClF}_3\text{N}_4\text{S}

This structure features a triazoloquinoxaline core, known for its versatility in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the triazoloquinoxaline scaffold. The biological evaluation includes testing against various bacterial strains and fungi. For instance:

  • Bacterial Strains Tested :
    • Staphylococcus aureus (two strains)
    • Pseudomonas aeruginosa (three strains)
    • Klebsiella pneumoniae
  • Fungal Strains Tested :
    • Candida albicans

In a preliminary study, compounds similar to this compound showed varying degrees of antibacterial activity. Notably, certain derivatives demonstrated significant inhibition of biofilm formation in Staphylococcus epidermidis, indicating their potential utility in treating biofilm-associated infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of the triazoloquinoxaline scaffold exhibit cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Activity
HCT1160.39Significant anticancer efficacy
MCF-70.46Significant anticancer efficacy
MGC-803VariesInduces G2/M cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving topoisomerase inhibition and modulation of apoptotic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death in cancer cells.
  • Apoptosis Induction : The compound may activate apoptotic pathways by modulating key proteins involved in apoptosis.
  • Biofilm Disruption : The ability to inhibit biofilm formation suggests a mechanism that disrupts bacterial communication and adhesion processes.

Case Studies

A notable study focused on the synthesis and biological evaluation of triazoloquinoxaline derivatives demonstrated that specific modifications could enhance both antimicrobial and anticancer activities. For example, compound SL69 exhibited a substantial reduction in biofilm formation by 23% at a concentration of 50 µM .

Another study highlighted the synthesis of novel derivatives with improved selectivity and potency against cancer cell lines while maintaining low cytotoxicity towards normal cells .

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